1H-Indene, 2-butyl-1-hexyl- 1H-Indene, 2-butyl-1-hexyl-
Brand Name: Vulcanchem
CAS No.: 66291-98-3
VCID: VC19376739
InChI: InChI=1S/C19H28/c1-3-5-7-8-13-18-16(11-6-4-2)15-17-12-9-10-14-19(17)18/h9-10,12,14-15,18H,3-8,11,13H2,1-2H3
SMILES:
Molecular Formula: C19H28
Molecular Weight: 256.4 g/mol

1H-Indene, 2-butyl-1-hexyl-

CAS No.: 66291-98-3

Cat. No.: VC19376739

Molecular Formula: C19H28

Molecular Weight: 256.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Indene, 2-butyl-1-hexyl- - 66291-98-3

Specification

CAS No. 66291-98-3
Molecular Formula C19H28
Molecular Weight 256.4 g/mol
IUPAC Name 2-butyl-1-hexyl-1H-indene
Standard InChI InChI=1S/C19H28/c1-3-5-7-8-13-18-16(11-6-4-2)15-17-12-9-10-14-19(17)18/h9-10,12,14-15,18H,3-8,11,13H2,1-2H3
Standard InChI Key DEFDDALRICXADR-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1C2=CC=CC=C2C=C1CCCC

Introduction

Structural Overview and Molecular Characterization

The indene core of 1H-indene, 2-butyl-1-hexyl- consists of a benzene ring fused to a cyclopentene ring. The butyl (-C₄H₉) and hexyl (-C₆H₁₃) substituents introduce steric and electronic effects that influence its reactivity and physical properties. Key structural features include:

  • IUPAC Name: 2-butyl-1-hexyl-1H-indene

  • InChI Key: DEFDDALRICXADR-UHFFFAOYSA-N

  • SMILES: CCCCCCC1C2=CC=CC=C2C=C1CCCC

The compound’s three-dimensional conformation has been computationally modeled, revealing a non-planar structure due to the bulky alkyl chains (Figure 1).

Physical Properties

Experimental and computed physicochemical properties are critical for understanding its behavior in laboratory and industrial settings:

PropertyValueSource
Density (25°C)0.902 g/cm³ChemNet
Boiling Point364.2°C at 760 mmHgChemNet
Refractive Index1.506ChemNet
Flash Point174.9°CChemNet
Vapor Pressure (25°C)3.59 × 10⁻⁵ mmHgChemNet

These properties suggest moderate volatility and thermal stability, making it suitable for high-temperature applications such as polymer synthesis .

Chemical Reactivity

The compound’s reactivity is governed by its conjugated π-system and alkyl substituents:

  • Oxidation: Reacts with strong oxidizing agents (e.g., KMnO₄) to form ketones or carboxylic acids, depending on conditions .

  • Reduction: Catalytic hydrogenation saturates the cyclopentene ring, yielding octahydro derivatives (e.g., CAS 55044-33-2) .

  • Electrophilic Substitution: The indene ring undergoes halogenation or nitration at the 3- and 4-positions due to electron-rich regions .

Comparative studies with analogous compounds (e.g., 2-butyl-5-hexyloctahydro-1H-indene, CAS 55044-33-2) reveal that hydrogenation significantly alters boiling points (+8.3°C) and density (-0.04 g/cm³) .

Applications in Scientific Research

  • Materials Science: Serves as a monomer in indene/cumarone resins, which are thermoplastic polymers used in adhesives and coatings .

  • Organic Synthesis: Acts as a ligand in transition metal catalysis due to its ability to stabilize metal centers through π-coordination .

  • Biological Studies: Derivatives of alkylated indenes exhibit antimicrobial and anticancer activities in preliminary screenings, though mechanistic studies are ongoing .

Future Research Directions

  • Synthetic Optimization: Development of greener catalytic systems for alkylation.

  • Biological Profiling: Systematic evaluation of pharmacokinetics and toxicity.

  • Advanced Materials: Exploration of its role in conductive polymers or organic semiconductors.

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